
3-(5-chloropyridin-3-yl)-1H-indazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chloropyridin-3-yl)-1H-indazol-5-amine is a heterocyclic compound that features both pyridine and indazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloropyridin-3-yl)-1H-indazol-5-amine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the reaction involves 5-chloro-3-pyridineboronic acid and an appropriate indazole derivative .
Reaction Conditions:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Toluene or ethanol
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(5-Chlorpyridin-3-yl)-1H-indazol-5-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: Das Chloratom am Pyridinring kann durch Nukleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid
Substitution: Amine, Thiole, in Gegenwart einer Base wie Natriumhydroxid
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden N-Oxide
Reduktion: Bildung von Amin-Derivaten
Substitution: Bildung von substituierten Pyridin-Derivaten
Wissenschaftliche Forschungsanwendungen
3-(5-Chlorpyridin-3-yl)-1H-indazol-5-amin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Wird auf sein Potenzial als Kinaseinhibitor untersucht, insbesondere in der Krebsforschung.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten, einschließlich Krebs und entzündlicher Erkrankungen, untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Agrochemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(5-Chlorpyridin-3-yl)-1H-indazol-5-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Kinasen. Die Verbindung bindet an das aktive Zentrum der Kinase, hemmt ihre Aktivität und beeinflusst so nachgeschaltete Signalwege, die an Zellproliferation und -überleben beteiligt sind .
Wirkmechanismus
The mechanism of action of 3-(5-chloropyridin-3-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(5-Chlorpyridin-2-yl)-1H-indazol-5-amin
- 3-(5-Chlorpyridin-4-yl)-1H-indazol-5-amin
- 3-(5-Chlorpyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin
Einzigartigkeit
3-(5-Chlorpyridin-3-yl)-1H-indazol-5-amin ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das ihm unterschiedliche biologische Aktivitäten und chemische Reaktivität verleiht. Seine Fähigkeit, spezifische Kinasen mit hoher Selektivität zu hemmen, macht es zu einer wertvollen Verbindung in der Arzneimittelforschung und -entwicklung .
Eigenschaften
CAS-Nummer |
1356088-15-7 |
|---|---|
Molekularformel |
C12H9ClN4 |
Molekulargewicht |
244.68 g/mol |
IUPAC-Name |
3-(5-chloropyridin-3-yl)-1H-indazol-5-amine |
InChI |
InChI=1S/C12H9ClN4/c13-8-3-7(5-15-6-8)12-10-4-9(14)1-2-11(10)16-17-12/h1-6H,14H2,(H,16,17) |
InChI-Schlüssel |
UVFQJTOGPDVOHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)C(=NN2)C3=CC(=CN=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11867164.png)
![tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11867170.png)
![6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11867183.png)
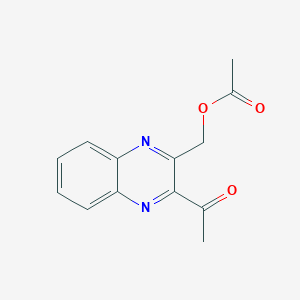
![1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11867190.png)
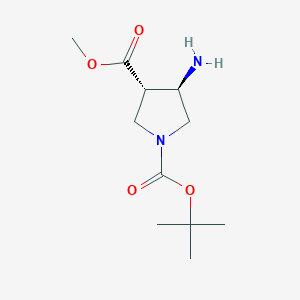


![1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethan-1-one](/img/structure/B11867214.png)

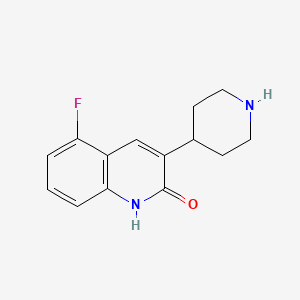
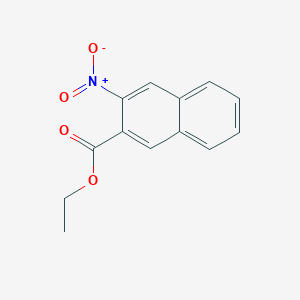
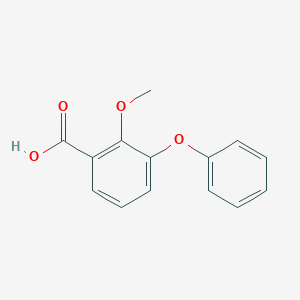
![Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11867232.png)
